molecular formula C15H20N2O B1271727 2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide CAS No. 825657-70-3

2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide

Cat. No. B1271727
M. Wt: 244.33 g/mol
InChI Key: VUVCDDVYWNXVJC-UHFFFAOYSA-N
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Description

The compound "2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are synthesized through various methods and have been studied for their potential applications in medicinal chemistry, particularly as antiviral agents .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through different routes. One such method involves the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine to produce benzamide-based 5-aminopyrazoles . Another approach utilizes a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . Additionally, an improved method using sodium hydride for base-catalyzed N-benzoylation of 3-amino-2-cyclohexenones has been reported, yielding vinylic benzamide derivatives .

Molecular Structure Analysis

The molecular structures of newly synthesized benzamide derivatives are characterized using various spectroscopic techniques. Mass spectroscopy, 1H nuclear magnetic resonance (1H NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis are employed to confirm the structures of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate involves the reduction of ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate using hydrazine hydrate as a reducing agent . Another example is the acid-catalyzed cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides to form substituted 1-benzyl octahydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents on the benzamide core can affect properties such as solubility, melting point, and reactivity. The antiviral activity of these compounds, as demonstrated by their efficacy against the influenza A virus (subtype H5N1), suggests that they have significant potential in the development of new antiviral drugs . The simple and high-yield synthesis methods also indicate that these compounds could be suitable for industrial production .

Scientific Research Applications

Synthesis and Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines, including similar compounds to 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide, were synthesized and evaluated for potential neuroleptic effects. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides were synthesized, showing potency in in vitro cardiac electrophysiological assays. This suggests potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Green Synthesis

A green synthesis method was developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are structurally related to 2-Amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide. This indicates the potential for environmentally friendly production processes (Sabbaghan & Hossaini, 2012).

Melanoma Cytotoxicity

Radioiodinated benzamides demonstrated selective cytotoxicity towards melanotic melanoma, indicating potential applications in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Designing Single-Molecule Magnets

Benzamide derivatives were used in the creation of metalloligands for single-molecule and single-chain magnets, suggesting applications in advanced materials science (Costes et al., 2010).

Microwave-Assisted Synthesis

A methodology for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides was developed, indicating potential applications in organic synthesis (Saikia et al., 2014).

Fluoride Anion Sensing

Certain benzamide derivatives showed colorimetric sensing capabilities for fluoride anions, suggesting applications in chemical sensing and detection technologies (Younes et al., 2020).

Synthesis and Biological Evaluation

Derivatives of Cinitapride, a prokinetic benzamide derivative, were synthesized and evaluated for anti-ulcerative activity, indicating potential in gastrointestinal therapies (Srinivasulu et al., 2005).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVCDDVYWNXVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367071
Record name 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide

CAS RN

825657-70-3
Record name 2-Amino-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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